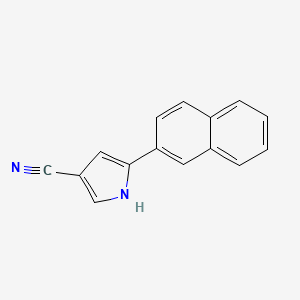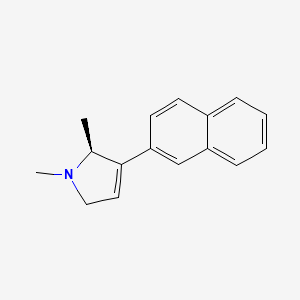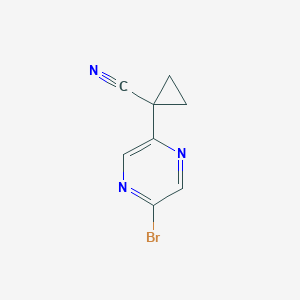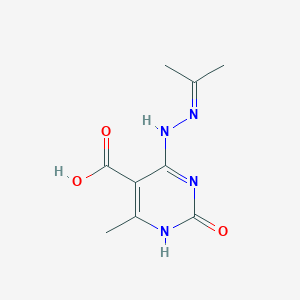
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a naphthalene group at the 2-position and a cyano group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Suzuki cross-coupling reaction, where a naphthylboronic acid reacts with a halogenated pyrrole derivative.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where the naphthalene or cyano groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and suitable solvents are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents replacing the naphthalene or cyano groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes and interactions.
Drug Development: Its structural features make it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for treating various diseases.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Electronic Devices: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the aromatic rings play crucial roles in its binding affinity and specificity.
相似化合物的比较
5-(Naphthalen-1-yl)-1H-pyrrole-3-carbonitrile: Similar structure with the naphthalene group at the 1-position.
5-(Phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a phenyl group instead of a naphthalene group.
5-(Naphthalen-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure with the cyano group at the 2-position.
Uniqueness:
Structural Features: The specific positioning of the naphthalene and cyano groups in 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile imparts unique electronic and steric properties.
Applications: Its unique structure makes it particularly suitable for applications in fluorescence-based studies and organic electronics.
属性
分子式 |
C15H10N2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
5-naphthalen-2-yl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c16-9-11-7-15(17-10-11)14-6-5-12-3-1-2-4-13(12)8-14/h1-8,10,17H |
InChI 键 |
FAHSPDGECUUIPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)





